acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
ethyl 4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl](oxo)acetyl}piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H24N4O6 and a molecular weight of 392.4 This compound is notable for its unique structure, which includes a piperazine ring, a hydrazinyl group, and a benzylidene moiety
準備方法
The synthesis of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a carbonyl compound, and urea or its derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylidene moiety, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
作用機序
The mechanism of action of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate can be compared to other similar compounds, such as:
- Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
特性
分子式 |
C18H24N4O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
ethyl 4-[2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O6/c1-4-28-18(25)22-9-7-21(8-10-22)17(24)16(23)20-19-12-13-5-6-14(26-2)11-15(13)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,23)/b19-12+ |
InChIキー |
HTQDKXBRQIOVFQ-XDHOZWIPSA-N |
異性体SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
溶解性 |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
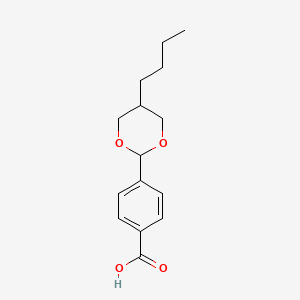
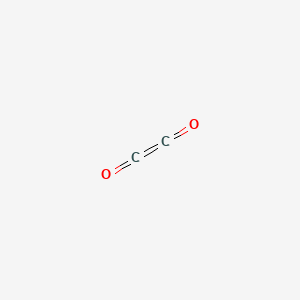
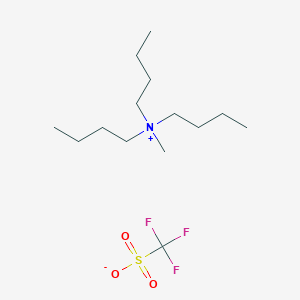
![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
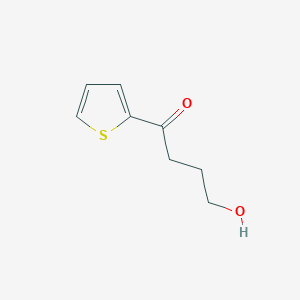
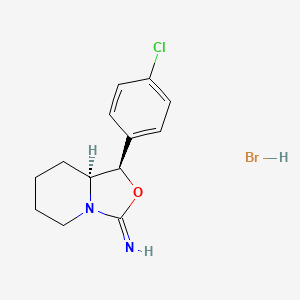
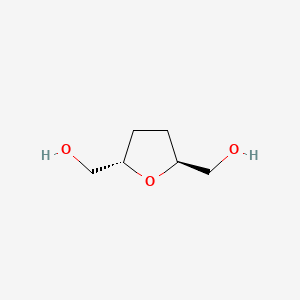
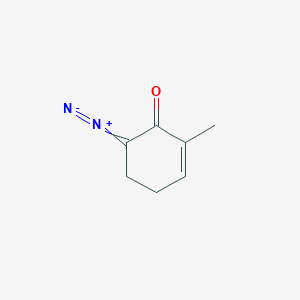
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
